molecular formula C10H8FN3O2 B3073667 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide CAS No. 1018127-67-7

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B3073667
CAS No.: 1018127-67-7
M. Wt: 221.19 g/mol
InChI Key: TVFYKIPOOIHGLS-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide (CAS 1018127-67-7) is a fluorinated quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry. This compound provides researchers with a versatile scaffold for constructing novel molecules with potential biological activity. Recent studies have demonstrated its value as a precursor in the synthesis of quinoline analogs that exhibit significant in vitro antiurease and in vivo antinematodal activity . The synthesized derivatives have shown promising results against the nematode Caenorhabditis elegans , highlighting the potential of this core structure in developing new therapeutic agents . The structure of this compound is based on the 8-hydroxyquinoline (8HQ) core, a privileged scaffold well-known for its wide range of pharmacological properties, including antimicrobial, anticancer, and antioxidant effects . The presence of both a fluorine atom and a hydrazide functional group on this core makes it a highly adaptable building block for further chemical modification and exploration of structure-activity relationships (SAR) . Key Identifiers: • CAS Number: 1018127-67-7 • Molecular Formula: C 10 H 8 FN 3 O 2 • Molecular Weight: 221.19 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

8-fluoro-4-oxo-1H-quinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-7-3-1-2-5-8(7)13-4-6(9(5)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFYKIPOOIHGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 8-fluoro-4-hydroxyquinoline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of nucleic acids or proteins in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide
  • Structural Differences : Chlorine at position 6 and an oxo group at position 2 instead of fluorine at position 8 and hydroxyl at position 3.
  • Impact: The chloro group increases lipophilicity but reduces electronegativity compared to fluorine.
N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide
  • Structural Differences : Fluorine at position 6 and hydroxyl at position 2, with a pyridine-substituted hydrazone.
  • Impact: The fluorine position (6 vs. 8) may influence binding to bacterial DNA gyrase.
8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid
  • Structural Differences : Carboxylic acid at position 3 instead of carbohydrazide.
  • Impact : The carboxylic acid group increases acidity (pKa ~3–4), enhancing solubility in aqueous environments but reducing cell membrane permeability compared to the neutral carbohydrazide .

Functional Group Modifications

4-Hydroxy-N'-(4-substituted-benzoyl)quinoline-3-carbohydrazide Derivatives
  • Structural Differences : Benzoyl substitutions on the hydrazide nitrogen (e.g., 6a–e in ).
  • Impact: The benzoyl group enhances lipophilicity, improving membrane penetration. However, steric bulk may reduce binding affinity compared to the unsubstituted carbohydrazide in 8-fluoro-4-hydroxyquinoline-3-carbohydrazide .
Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
  • Structural Differences : Ethyl ester at position 3 instead of carbohydrazide.
  • The carbohydrazide provides direct hydrogen-bonding interactions without enzymatic cleavage .

Key Observations :

  • Fluorine Position: 8-Fluoro derivatives (e.g., this compound) show enhanced activity against Gram-negative bacteria compared to 6-fluoro analogs, likely due to better target (e.g., DNA gyrase) complementarity .
  • Carbohydrazide vs. Carboxylic Acid: The carbohydrazide group in this compound improves intracellular accumulation compared to the carboxylic acid, which is ionized at physiological pH .

Biological Activity

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide is a derivative of 8-hydroxyquinoline, a compound that has gained significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the presence of a fluorine atom, enhance its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H8FN3O2\text{C}_{10}\text{H}_{8}\text{FN}_{3}\text{O}_{2}

Key Features:

  • Fluorine Substitution : The fluorine atom at the 8th position increases lipophilicity and may enhance biological activity.
  • Hydroxyl Group : The hydroxyl group at the 4th position contributes to hydrogen bonding capabilities, which can affect binding to biological targets.
  • Carbohydrazide Group : This functional group is known for its role in various biological processes, including enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act through:

  • Inhibition of Nucleic Acid Synthesis : Similar to other quinoline derivatives, it may inhibit DNA and RNA synthesis in microbial cells.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways of pathogens, contributing to its antimicrobial properties .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0625 mg/mL
Klebsiella pneumoniae0.125 mg/mL
Pseudomonas aeruginosa0.5 mg/mL

These findings suggest that this compound may be developed as a potent antibacterial agent, especially against antibiotic-resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)<1
MCF7 (breast cancer)5.6
A549 (lung cancer)3.2

Mechanistically, it appears that the compound induces apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against six pathogenic strains, demonstrating superior activity compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects were assessed on non-cancerous cell lines, revealing low toxicity at therapeutic concentrations (0–200 µM), indicating a favorable safety profile for further development .
  • Synthesis and Characterization : Various synthetic methods have been explored for producing this compound efficiently, with yields ranging from 65% to 90% depending on the reaction conditions used .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, 4-hydroxyquinoline-3-carbohydrazide derivatives are prepared by reacting the core hydrazide intermediate with substituted benzoyl chlorides in dry DMF under catalytic Na₂CO₃. The mixture is stirred at room temperature for 16 hours, followed by precipitation over ice and recrystallization from ethanol (yields ~30–40%) . Fluorination at the 8-position can be achieved using fluorinating agents like Selectfluor™ or via halogen exchange reactions in later synthetic steps, as seen in analogous quinoline derivatives .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Methodology :

  • NMR/IR : Proton and carbon NMR confirm substituent positions and hydrazide bonding. IR spectroscopy verifies carbonyl (C=O) and hydroxyl (O–H) functional groups.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. WinGX and ORTEP provide visualization of anisotropic displacement ellipsoids and molecular packing .

Q. How is purity assessed for this compound in research settings?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing chemical purity. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability and crystallinity, as demonstrated in related sulfonamide derivatives .

Advanced Research Questions

Q. How do researchers resolve contradictory bioassay results (e.g., moderate anti-HIV activity vs. low cytotoxicity)?

  • Methodology : In studies of 4-hydroxyquinoline-3-carbohydrazide derivatives, contradictory data arise when compounds show low cytotoxicity (e.g., >100 μM) but only moderate inhibition rates (e.g., 28–32% at 100 μM). Researchers address this by:

  • Conducting dose-response assays to refine IC₅₀ values.
  • Validating target engagement via enzymatic assays (e.g., HIV-1 integrase inhibition).
  • Performing comparative molecular field analysis (CoMFA) to optimize substituent effects .

Q. What computational strategies model interactions with biological targets like HIV-1 integrase?

  • Methodology : Molecular docking using crystallographic data (e.g., PFV integrase complexed with Mg²⁺ and raltegravir) reveals binding modes. The hydrazide and hydroxyl groups chelate Mg²⁺ ions in the integrase active site, while hydrophobic substituents enhance van der Waals interactions. Software like AutoDock Vina or GOLD is employed, with force fields adjusted for metal coordination .

Q. What challenges exist in crystallizing this compound derivatives?

  • Methodology : Fluorine’s electronegativity can disrupt crystal packing. Strategies include:

  • Using mixed solvents (e.g., ethanol/water) for slow crystallization.
  • Co-crystallization with carboxylic acids to stabilize hydrogen-bonding networks.
  • SHELXD/SHELXE for phase refinement in twinned or low-resolution datasets .

Q. How are structure-activity relationships (SAR) optimized for enhanced pharmacokinetic properties?

  • Methodology : Systematic substitution at the quinoline 6-, 7-, and 8-positions is explored. For example:

  • Electron-withdrawing groups (e.g., –F, –Cl) improve metabolic stability.
  • Bulky substituents at the benzoyl moiety reduce plasma protein binding.
  • LogP adjustments via hydrophilic substituents enhance solubility .

Data Analysis & Validation

Q. Which statistical tools are recommended for analyzing bioassay variability?

  • Methodology : Two-way ANOVA identifies significant differences between compound groups and controls. Non-linear regression (e.g., GraphPad Prism) calculates IC₅₀ values with 95% confidence intervals. Outliers are assessed via Grubbs’ test to ensure reproducibility .

Q. How are analytical methods validated for this compound in peer-reviewed studies?

  • Methodology : Per ICH guidelines, HPLC methods are validated for specificity (peak purity), linearity (R² > 0.995), and precision (%RSD < 2%). XRPD confirms polymorphic consistency, while NMR spiking experiments verify synthetic intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-4-hydroxyquinoline-3-carbohydrazide
Reactant of Route 2
8-Fluoro-4-hydroxyquinoline-3-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.